N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine
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Overview
Description
N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C9H12ClF3N2. It is a derivative of benzene, featuring both dimethyl and trifluoromethyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine typically involves the reaction of 3-(trifluoromethyl)aniline with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd-C), to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
N1-methyl-3-(trifluoromethyl)benzene-1,4-diamine: This compound has a similar structure but with only one methyl group attached to the nitrogen atom.
N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine: This compound features a nitro group instead of a trifluoromethyl group, leading to different chemical properties.
3,4-diaminobenzotrifluoride: This compound lacks the dimethyl groups, making it less lipophilic compared to N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine.
Uniqueness
This compound is unique due to the presence of both dimethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for various applications in research and industry .
Properties
IUPAC Name |
4-N,4-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPUKJBVBYRCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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